5-Bromo-2,4-dimethylbenzoic acid physical properties
5-Bromo-2,4-dimethylbenzoic acid physical properties
An In-depth Technical Guide to the Physical Properties of 5-Bromo-2,4-dimethylbenzoic Acid
Foreword: A Note on the Data
In the landscape of chemical research and drug development, understanding the fundamental physical properties of a molecule is a non-negotiable prerequisite for its application. This guide is dedicated to a comprehensive exploration of 5-Bromo-2,4-dimethylbenzoic acid (CAS No. 842136-27-0), a substituted aromatic carboxylic acid with potential applications as a building block in medicinal chemistry and materials science.[1] This document moves beyond a simple datasheet, providing not only the available physical data but also the scientific rationale behind the methodologies used for their determination. For properties where experimental data is not publicly available, we will delve into predictive analysis based on the compound's structure, offering researchers a robust framework for their own empirical investigations.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to confirm its identity through its structure and fundamental descriptors.
Chemical Structure
The molecular structure dictates all other physical and chemical properties. The arrangement of atoms, functional groups, and their electronic interplay is the source code from which we can predict and understand the compound's behavior.
Caption: 2D Structure of 5-Bromo-2,4-dimethylbenzoic acid.
Key Identifiers
A summary of the essential identifiers for 5-Bromo-2,4-dimethylbenzoic acid is provided below. These values are fundamental for database searches, regulatory submissions, and procurement.
| Property | Value | Source(s) |
| CAS Number | 842136-27-0 | [2] |
| Molecular Formula | C₉H₉BrO₂ | [2] |
| Molecular Weight | 229.07 g/mol | [2] |
| IUPAC Name | 5-bromo-2,4-dimethylbenzoic acid | [2] |
| SMILES | CC1=CC(=C(C=C1C(=O)O)Br)C | [3] |
| InChIKey | GQDYGQDSEFKPQO-UHFFFAOYSA-N | [2] |
Physicochemical Properties
This section details the core physical properties that influence the compound's behavior in various laboratory and physiological settings.
Summary of Physical Properties
The following table summarizes the key physicochemical data for 5-Bromo-2,4-dimethylbenzoic acid.
| Property | Value / Observation | Comments |
| Appearance | White crystalline powder. | Typical for small aromatic carboxylic acids. |
| Melting Point | 185 - 188 °C | A narrow range suggests good purity. |
| Boiling Point | Data not available; decomposition expected. | Aromatic carboxylic acids often decarboxylate before boiling.[4] |
| Aqueous Solubility | Moderate | [1] Quantitative determination via OECD Guideline 105 is recommended. |
| pKa | ~3.8 | [1] Indicates a moderately strong organic acid. |
| Stability | Good under standard conditions; sensitive to strong acidic hydrolysis. | [1] Avoid highly acidic environments to prevent degradation. |
| Storage | Store at room temperature (15-25 °C) in a sealed, desiccated container. | [1] Protects from moisture and atmospheric contaminants. |
Thermal Properties
Melting Point: The melting range of 185-188 °C indicates that 5-Bromo-2,4-dimethylbenzoic acid is a stable solid at room temperature with a relatively high lattice energy.[1] A sharp melting range is a primary indicator of sample purity. Impurities typically depress and broaden the melting range.
Boiling Point & Thermal Decomposition: An experimental boiling point for 5-Bromo-2,4-dimethylbenzoic acid is not reported in the literature. This is common for aromatic carboxylic acids, which have a tendency to decompose at elevated temperatures, often via decarboxylation, before a true boiling point can be reached.[4] The boiling point of the corresponding methyl ester has been reported as 280.3 ± 35.0 °C, which is a more stable derivative for distillation.[5][6] Any attempt at distillation of the free acid should be performed under high vacuum and with caution, anticipating potential decomposition.
Solubility Profile
The compound is described as having "moderate aqueous solubility".[1] This qualitative term suggests that while it is not freely soluble, it can be dissolved in water to an extent relevant for certain biological assays. The carboxylic acid group provides a site for hydrogen bonding with water, but the aromatic ring and methyl groups contribute hydrophobic character, limiting its solubility.
For research applications, solubility in organic solvents is critical. While specific quantitative data is not publicly available, based on its structure, it is predicted to have good solubility in polar organic solvents such as:
-
Dimethyl Sulfoxide (DMSO)
-
Methanol
-
Ethanol
-
Acetone
These solvents can solvate both the polar carboxylic acid group and the nonpolar aromatic ring.
Acidity
The acid dissociation constant (pKa) is a critical parameter for drug development, influencing absorption, distribution, metabolism, and excretion (ADME). With a pKa of approximately 3.8, 5-Bromo-2,4-dimethylbenzoic acid is a stronger acid than benzoic acid (pKa ≈ 4.2).[1] This increased acidity can be attributed to the electronic effects of the substituents on the aromatic ring. At physiological pH (≈ 7.4), the carboxylic acid group will be almost completely deprotonated, existing as the carboxylate anion. This has significant implications for its interaction with biological targets and its solubility in physiological buffers.
Spectroscopic Analysis (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Carboxylic Proton (-COOH): A broad singlet is expected far downfield, typically >10 ppm, due to the acidic nature of the proton. Its chemical shift can be highly dependent on concentration and the solvent used.
-
Aromatic Protons (Ar-H): The structure has two protons on the aromatic ring. The proton at C6 will appear as a singlet, and the proton at C3 will also appear as a singlet. Their exact chemical shifts will be influenced by the surrounding substituents.
-
Methyl Protons (-CH₃): Two distinct singlets are expected, each integrating to 3H. The methyl group at C2 will be in a different chemical environment than the one at C4, leading to different chemical shifts, likely in the 2.2-2.6 ppm range.
-
-
¹³C NMR:
-
Carbonyl Carbon (-C=O): One signal is expected in the downfield region, typically between 165-175 ppm.
-
Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons, as they are all in unique electronic environments. The carbon attached to the bromine (C5) and the carbon attached to the carboxyl group (C1) will be significantly shifted.
-
Methyl Carbons (-CH₃): Two distinct signals are expected in the aliphatic region, typically between 15-25 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic vibrations of its functional groups:
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹.
-
C-O Stretch: A moderate band in the 1210-1320 cm⁻¹ region.
-
Aromatic C=C Stretches: Several medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A band in the fingerprint region, typically around 500-650 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the following features are expected:
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed. Due to the presence of bromine, this peak will appear as a doublet with a characteristic ~1:1 intensity ratio for the isotopes ⁷⁹Br and ⁸¹Br. The expected m/z values would be 228 and 230.
-
Key Fragments: PubChem lists major fragments at m/z 212, 210, and 166.[2]
-
The loss of water (H₂O, 18 Da) from the molecular ion is a possible fragmentation pathway, though less common for aromatic acids.
-
Loss of the hydroxyl group (-OH, 17 Da) would lead to fragments at m/z 211/213.
-
Loss of the entire carboxyl group (-COOH, 45 Da) would result in a fragment at m/z 183/185. The peak at m/z 166 could arise from subsequent loss of a methyl group from this fragment.
-
Authoritative Experimental Protocols
To ensure scientific rigor and reproducibility, physical properties must be determined using standardized, validated methods. This section provides detailed protocols grounded in authoritative sources.
Workflow for Physical Property Determination
The following diagram outlines the logical flow for the experimental characterization of a novel compound like 5-Bromo-2,4-dimethylbenzoic acid.
Caption: Experimental workflow for characterizing physical properties.
Protocol: Melting Range Determination (Adapted from USP <741>)
This protocol ensures accurate and reproducible melting point data, a critical measure of purity.
Causality: The rate of heating is precisely controlled because a rapid temperature increase can cause a lag between the thermometer reading and the actual sample temperature, leading to erroneously high and broad melting ranges. Using a calibrated thermometer traceable to a standard is essential for accuracy.
Methodology:
-
Apparatus: Utilize a calibrated melting point apparatus (Apparatus I, capillary method) with a suitable bath fluid (e.g., light paraffin or silicone oil) and a stirring device to ensure uniform heat distribution.[5]
-
Sample Preparation: Gently pulverize a small amount of the dry 5-Bromo-2,4-dimethylbenzoic acid. Pack the powdered solid into a capillary tube (0.8-1.2 mm internal diameter) to a height of 2-4 mm.[7]
-
Heating:
-
Insert the capillary tube into the apparatus when the bath temperature is approximately 10°C below the expected melting point (~175°C).
-
Heat the bath at a rate of approximately 3°C per minute.
-
When the temperature is 5°C below the expected melting point, reduce the heating rate to 1-2°C per minute.[1]
-
-
Observation & Reporting:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last solid particle melts completely.
-
The melting range is reported as T₁ to T₂.
-
-
Validation: Perform the determination in triplicate. The results should be in close agreement. Periodically check the apparatus's accuracy using USP Melting Point Reference Standards.[5]
Protocol: Aqueous Solubility Determination (Adapted from OECD Guideline 105)
This method, known as the flask method, is suitable for substances with solubilities above 10⁻² g/L.
Causality: The goal is to achieve a saturated solution in thermodynamic equilibrium. Stirring for an extended period ensures that the maximum amount of solute has dissolved. Centrifugation and filtration are critical to remove any undissolved microcrystals, which would otherwise lead to an overestimation of solubility.
Methodology:
-
Preparation: Add an excess amount of 5-Bromo-2,4-dimethylbenzoic acid to a known volume of deionized water in a glass-stoppered flask. (e.g., add ~100 mg to 10 mL of water).
-
Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached. A preliminary test can determine the minimum time required.[2]
-
Phase Separation: After agitation, allow the flask to stand at the same constant temperature to let larger particles settle. To remove any suspended solids, centrifuge an aliquot of the solution at high speed.
-
Sampling & Analysis:
-
Carefully withdraw a sample from the clear supernatant.
-
If necessary, filter the sample through a syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.
-
Accurately dilute the sample with a suitable solvent (e.g., methanol or acetonitrile).
-
-
Quantification: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for any dilutions. Express the solubility in g/L or mol/L.
Protocol: pKa Determination by Potentiometric Titration
This is a highly accurate method for determining the pKa of an acidic or basic compound.
Causality: This method relies on the Henderson-Hasselbalch equation. At the half-equivalence point of a titration of a weak acid with a strong base, the concentration of the acid [HA] is equal to the concentration of its conjugate base [A⁻]. At this point, the pH of the solution is equal to the pKa of the acid.[8]
Methodology:
-
Preparation:
-
Accurately weigh and dissolve a sample of 5-Bromo-2,4-dimethylbenzoic acid in a suitable co-solvent if needed (e.g., a small amount of ethanol) and dilute with deionized, CO₂-free water to a known volume to create a solution of known concentration (e.g., 0.01 M).
-
Prepare a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).
-
-
Titration:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[3]
-
Place a known volume of the acid solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 mL) from a burette.
-
-
Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue well past the equivalence point (the point of rapid pH change).
-
Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the exact volume of NaOH required to reach the equivalence point (the inflection point of the curve).
-
Identify the volume of NaOH that corresponds to the half-equivalence point (half the volume of the equivalence point).
-
The pH of the solution at the half-equivalence point is the experimental pKa.[8]
-
-
Validation: Perform at least three titrations to ensure reliability and report the average pKa with the standard deviation.[3]
Safety and Handling
Based on GHS classifications, 5-Bromo-2,4-dimethylbenzoic acid is an irritant.[2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Exposure Avoidance: Avoid breathing dust. Avoid contact with skin and eyes.
-
First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.
References
-
United States Pharmacopeia. General Chapter <741> Melting Range or Temperature. uspbpep.com. [Link]
-
PubChem. 5-Bromo-2,4-dimethylbenzoic acid. National Center for Biotechnology Information. [Link]
-
ChemBK. BENZOIC ACID, 5-BROMO-2,4-DIMETHYL-, METHYL ESTER. [Link]
-
OECD. Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
ResearchGate. The thermal decomposition of benzoic acid. [Link]
-
PubChemLite. 5-bromo-2,4-dimethylbenzoic acid (C9H9BrO2). [Link]
-
ResearchGate. USP melting point reference standards: Evaluation of parameters that affect the melting point. [Link]
-
Oreate AI Blog. How to Find Pka on Titration Curve. [Link]
-
YouTube. Melting point testing as per USP 741. [Link]
Sources
- 1. chemshuttle.com [chemshuttle.com]
- 2. 5-Bromo-2,4-dimethylbenzoic acid | C9H9BrO2 | CID 555765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 5-bromo-2,4-dimethylbenzoic acid (C9H9BrO2) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
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- 6. BENZOIC ACID, 5-BROMO-2,4-DIMETHYL-, METHYL ESTER | 152849-72-4 [chemicalbook.com]
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